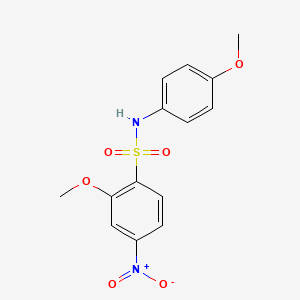
2-Methoxy-N-(4-methoxy-phenyl)-4-nitro-benzenesulfonamide
Cat. No. B8738525
M. Wt: 338.34 g/mol
InChI Key: HCHNWHXHCRNESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673910B2
Procedure details


4-Amino-N-o-tolyl-benzenesulfonamide (12a) (RK1-1-24) I To a solution of 4-Nitro-N-o-tolyl-benzenesulfonamide (11a) in 4.0 mL of a 1:1 MeOH/THF mixture, was added nickel chloride hexahydrate (163 mg, 0.68 mmol) at 0° C. under constant stirring. Sodium borohydrate (52 mg, 1.37 mmol) was added portion wise and the progress of the reaction monitored by TLC (60% hexanes/40% ethylacetate). The solvent was removed in vacuo and the remaining black solid was re-suspended in EtOAc and filtered using a pad of celite and washed with EtOAc until the filtrate, when visualized under UV light, showed no product. The solvent was removed under vacuum affording the title compound as an off-white solid (0.045 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J=8.8 Hz, 2H), 7.24 (d, J=8.0 Hz, 1H), 7.05 (td, J=2.0, 2.4, 2.4 Hz, 1H), 7.01-6.95 (m, 2H), 6.50 (d, J=8.8 Hz, 2H), 6.35 (br s, 1H), 4.05 (br s, 2H), 1.95 (s, 3H).


Name
MeOH THF
Quantity
4 mL
Type
reactant
Reaction Step One

Name
nickel chloride hexahydrate
Quantity
163 mg
Type
catalyst
Reaction Step One


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[N+:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2C)(=[O:30])=[O:29])=[CH:24][CH:23]=1)([O-:21])=[O:20].[B-].[Na+].[CH3:41][OH:42].C1[CH2:47][O:46]CC1>O.O.O.O.O.O.[Ni](Cl)Cl>[CH3:41][O:42][C:26]1[CH:27]=[C:22]([N+:19]([O-:21])=[O:20])[CH:23]=[CH:24][C:25]=1[S:28]([NH:31][C:32]1[CH:37]=[CH:36][C:35]([O:46][CH3:47])=[CH:34][CH:33]=1)(=[O:30])=[O:29] |f:2.3,4.5,6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
|
|
Name
|
MeOH THF
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO.C1CCOC1
|
|
Name
|
nickel chloride hexahydrate
|
|
Quantity
|
163 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
52 mg
|
|
Type
|
reactant
|
|
Smiles
|
[B-].[Na+]
|
Step Three
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc until the filtrate, when
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.045 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
